molecular formula C18H15F2N3O2 B10937671 (2Z)-3-[4-(difluoromethoxy)phenyl]-N-(1-methyl-1H-benzimidazol-2-yl)prop-2-enamide

(2Z)-3-[4-(difluoromethoxy)phenyl]-N-(1-methyl-1H-benzimidazol-2-yl)prop-2-enamide

Cat. No.: B10937671
M. Wt: 343.3 g/mol
InChI Key: WJASXZBRPCSFEF-FLIBITNWSA-N
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Description

(2Z)-3-[4-(difluoromethoxy)phenyl]-N-(1-methyl-1H-benzimidazol-2-yl)prop-2-enamide is a synthetic organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[4-(difluoromethoxy)phenyl]-N-(1-methyl-1H-benzimidazol-2-yl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the difluoromethoxy group: This step involves the reaction of a phenyl ring with difluoromethylating agents such as difluoromethyl ether.

    Formation of the prop-2-enamide linkage: This is typically done through a coupling reaction between the benzimidazole derivative and the difluoromethoxyphenyl derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[4-(difluoromethoxy)phenyl]-N-(1-methyl-1H-benzimidazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2Z)-3-[4-(difluoromethoxy)phenyl]-N-(1-methyl-1H-benzimidazol-2-yl)prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs.

    Material Science: Its properties make it suitable for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2Z)-3-[4-(difluoromethoxy)phenyl]-N-(1-methyl-1H-benzimidazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The difluoromethoxy group may enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-[4-(difluoromethoxy)phenyl]-N-(1-methyl-1H-benzimidazol-2-yl)prop-2-enamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the difluoromethoxy group and the benzimidazole moiety distinguishes it from other similar compounds, potentially leading to unique applications and mechanisms of action.

Properties

Molecular Formula

C18H15F2N3O2

Molecular Weight

343.3 g/mol

IUPAC Name

(Z)-3-[4-(difluoromethoxy)phenyl]-N-(1-methylbenzimidazol-2-yl)prop-2-enamide

InChI

InChI=1S/C18H15F2N3O2/c1-23-15-5-3-2-4-14(15)21-18(23)22-16(24)11-8-12-6-9-13(10-7-12)25-17(19)20/h2-11,17H,1H3,(H,21,22,24)/b11-8-

InChI Key

WJASXZBRPCSFEF-FLIBITNWSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1NC(=O)/C=C\C3=CC=C(C=C3)OC(F)F

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC(=O)C=CC3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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